molecular formula C14H19N B15236218 N-benzyl-1,1-dicyclopropylmethanamine

N-benzyl-1,1-dicyclopropylmethanamine

Cat. No.: B15236218
M. Wt: 201.31 g/mol
InChI Key: VSVGWTNFCXMOEU-UHFFFAOYSA-N
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Description

N-Benzyl-1,1-dicyclopropylmethanamine is a tertiary amine featuring a benzyl group attached to a methanamine core substituted with two cyclopropyl rings at the 1,1-positions. Cyclopropyl groups confer steric hindrance and electron-rich characteristics, which may enhance metabolic stability and modulate receptor interactions compared to bulkier aromatic substituents .

Properties

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

N-benzyl-1,1-dicyclopropylmethanamine

InChI

InChI=1S/C14H19N/c1-2-4-11(5-3-1)10-15-14(12-6-7-12)13-8-9-13/h1-5,12-15H,6-10H2

InChI Key

VSVGWTNFCXMOEU-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2CC2)NCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-1,1-dicyclopropylmethanamine typically involves the reaction of benzylamine with cyclopropylmethanamine under specific conditions. One common method includes the use of a catalytic hydrogenation process where benzylamine and cyclopropylmethanamine are reacted in the presence of a hydrogenation catalyst such as Raney nickel . The reaction is carried out in a suitable solvent, often under elevated temperatures and pressures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-1,1-dicyclopropylmethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

Scientific Research Applications

N-benzyl-1,1-dicyclopropylmethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-1,1-dicyclopropylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances its binding affinity to these targets, while the cyclopropyl rings contribute to its stability and reactivity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-benzyl-1,1-dicyclopropylmethanamine with key analogs:

Compound Name Molecular Formula Molecular Weight Key Properties
N-Benzyl-1,1-diphenylmethanamine C₂₀H₁₉N 273.38 g/mol High lipophilicity; aromatic π-π interactions
N-Benzyl-1-(3,4-dimethoxyphenyl)ethanamine C₁₈H₂₁NO₂ 283.37 g/mol Electron-rich aryl group; potential CNS activity
N-Benzyl-N-methyl-1-(naphthalen-1-yl)ethanamine C₂₁H₂₁N 287.40 g/mol Antifungal activity (e.g., >99% purity, [α]D = -68.6°)
N-Benzyl-1,10-phenanthroline derivatives Varies Varies Antiplasmodial activity against P. falciparum
This compound* C₁₄H₁₉N 201.31 g/mol* Predicted higher solubility vs. aryl analogs; steric hindrance from cyclopropane

* Estimated values based on structural analogs.

Key Observations:
  • Lipophilicity : Aryl-substituted analogs (e.g., diphenyl, naphthyl) exhibit higher molecular weights and lipophilicity, which may reduce aqueous solubility compared to cyclopropyl derivatives .
  • Stereochemical Complexity : Chiral analogs like (R)-N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamine demonstrate enantioselective biological activity, highlighting the role of stereochemistry in function .

Stability and Degradation

  • MALAT1 Triple Helix Ligands : N-Benzyl-1,3-propanediamine derivatives demonstrate stability in aqueous buffers, critical for nucleic acid interactions .
  • Oxidative Stability : Cyclopropane rings may enhance resistance to metabolic oxidation compared to unsaturated aryl groups .

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